molecular formula C10H11N3O2S B1479277 6-((2-(thiophen-2-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 2007176-39-6

6-((2-(thiophen-2-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1479277
CAS RN: 2007176-39-6
M. Wt: 237.28 g/mol
InChI Key: ZSZHKLPMEHZSSD-UHFFFAOYSA-N
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Description

6-((2-(Thiophen-2-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione, also known as 6-TEAP, is a heterocyclic compound that has recently been studied for its potential applications in scientific research. It is a relatively new compound that has only been studied in the last few decades, and its properties and effects are still being explored by researchers. 6-TEAP has been found to have a wide range of applications in areas such as organic synthesis, biochemistry, and pharmaceuticals. In

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-diones, which are structurally related to the specified compound, have been explored for their potential as GnRH receptor antagonists to treat reproductive diseases. The study highlights the significance of specific substituent groups for receptor binding activity and suggests a preference for hydrophobic substituents for enhanced activity (Guo et al., 2003).
  • Research on dihydropyrimidine-2,4(1H,3H)-dione derivatives, including novel synthesis methods and in vitro cytotoxic evaluation against cancer cell lines, has been conducted. This work contributes to the understanding of the compound's synthesis and potential therapeutic applications (Udayakumar et al., 2017).

Biological Activities and Applications

  • A study on pyrimidine-based bis-uracil derivatives, including compounds structurally similar to the specified chemical, has been undertaken to assess their antimicrobial, photoluminescence, and molecular docking capabilities. This research explores the compounds' potential in drug discovery and optical applications (Mohan et al., 2020).
  • The antimicrobial evaluation of 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones against various bacterial strains has been investigated, showcasing the compound's relevance in the search for new antibacterial agents (Vlasov et al., 2022).

Optical and Nonlinear Optical Properties

  • An experimental and computational study on pyrimidine-based bis-uracil derivatives, which are closely related to the specified compound, has been conducted to evaluate their optical and nonlinear optical properties. This research indicates the potential of these compounds for nonlinear optical device fabrications (Mohan et al., 2020).

properties

IUPAC Name

6-(2-thiophen-2-ylethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c14-9-6-8(12-10(15)13-9)11-4-3-7-2-1-5-16-7/h1-2,5-6H,3-4H2,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZHKLPMEHZSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-(thiophen-2-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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